molecular formula C11H8ClF2NO2 B8514526 2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one

2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one

Cat. No. B8514526
M. Wt: 259.63 g/mol
InChI Key: FVBQCAJBCWTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H8ClF2NO2 and its molecular weight is 259.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-1-(5-(2,6-difluorophenyl)-4,5-dihydroisoxazol-3-yl)ethan-1-one

Molecular Formula

C11H8ClF2NO2

Molecular Weight

259.63 g/mol

IUPAC Name

2-chloro-1-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C11H8ClF2NO2/c12-5-9(16)8-4-10(17-15-8)11-6(13)2-1-3-7(11)14/h1-3,10H,4-5H2

InChI Key

FVBQCAJBCWTPCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)CCl)C2=C(C=CC=C2F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-chloro-N-hydroxy-2-oxopropanimidoyl chloride (0.89 g, 5.71 mmol) in acetonitrile (20 mL) was added 2-ethenyl-1,3-difluorobenzene (1.0 g, 7.14 mmol) and sodium bicarbonate (1.8 g, 2.14 mmol) at room temperature. The reaction mixture was stirred at room temperature for 12 h, concentrated in under reduced pressure and the resulting material was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with saturated aqueous sodium chloride solution and concentrated in under reduced pressure. The resulting material was triturated with petroleum ether and filtered to provide the title product as white solid (1.1 g) melting at 82.1-83.4° C.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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